molecular formula C14H22N4O2S B2819479 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-71-0

7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2819479
CAS No.: 303970-71-0
M. Wt: 310.42
InChI Key: DQKABAPUVHHXCH-UHFFFAOYSA-N
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Description

7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound with the molecular formula C14H22N4O2S . This compound belongs to the purine derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Purine Core: : The purine ring system can be constructed using a modified version of the Hantzsch synthesis or Traube's synthesis .

  • Introduction of the Ethyl Group: : Ethylation can be achieved using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

  • Introduction of the Hexylsulfanyl Group: : The hexylsulfanyl group can be introduced using hexyl mercaptan in the presence of a suitable catalyst.

  • Methylation: : The methylation step can be performed using methyl iodide or dimethyl sulfate under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or alkyl halides .

Common Reagents and Conditions

  • Oxidation: : Chromium(VI) oxide, potassium permanganate, acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

  • Substitution: : Ammonia, alkyl halides, polar aprotic solvents.

Major Products Formed

  • Oxidation: : Various oxidized derivatives depending on the specific conditions.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to biological responses.

Comparison with Similar Compounds

This compound can be compared to other purine derivatives, such as adenine , guanine , and theophylline . While these compounds share structural similarities, 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

List of Similar Compounds

  • Adenine

  • Guanine

  • Theophylline

  • Caffeine

  • Theobromine

Properties

IUPAC Name

7-ethyl-8-hexylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-21-14-15-11-10(18(14)5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKABAPUVHHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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